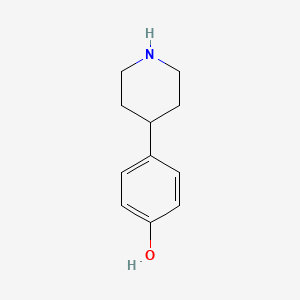

4-Piperidin-4-ylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440998 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-84-0 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

4-Piperidin-4-ylphenol is a solid organic compound with the chemical formula C₁₁H₁₅NO. nih.gov Its structure consists of a piperidine (B6355638) ring substituted at the 4-position with a phenol (B47542) group. The key physical and chemical properties of this compound are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Solid |

| CAS Number | 62614-84-0 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Synthesis and Characterization

The synthesis of 4-Piperidin-4-ylphenol can be achieved through various synthetic routes, often starting from commercially available piperidone derivatives. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form the crucial carbon-carbon bond between the piperidine (B6355638) and phenyl rings. nih.gov Another method utilizes the Shapiro reaction followed by an alkenylsilane cross-coupling. nih.govacs.org

A frequently employed laboratory-scale synthesis involves the reductive amination of a protected 4-piperidone (B1582916) with a suitable phenol-containing starting material. Alternatively, a multi-step synthesis can be performed starting with the protection of the piperidine nitrogen, followed by the introduction of the phenol (B47542) moiety and subsequent deprotection.

Computational and Theoretical Investigations of 4 Piperidin 4 Ylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a framework for predicting a wide range of molecular properties from first principles. wikipedia.orgnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a versatile tool in chemistry and materials science for predicting the behavior of complex systems at the atomic scale. wikipedia.org Applications of DFT are broad, ranging from the design of new materials to the study of reaction mechanisms. wikipedia.orgmdpi.com In the context of pharmaceutical and chemical research, DFT is applied to elucidate electronic properties, predict reactivity, and analyze molecular stability. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can accurately model the electron density and thereby determine the ground-state energy and other molecular properties. mdpi.com Different functionals, such as B3LYP, are often combined with various basis sets (e.g., 6-31G*) to perform these calculations, with the choice depending on the specific properties being investigated. semanticscholar.orgresearchgate.net

DFT calculations are frequently used to determine key quantum chemical parameters that describe the electronic characteristics and reactivity of a molecule. semanticscholar.orgjsribadan.ng The most important among these are the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is associated with the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency for electron donation. semanticscholar.org Conversely, the ELUMO relates to the molecule's ability to accept electrons. researchgate.net The difference between these two values is the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). jsribadan.ng This energy gap is a critical indicator of molecular stability and reactivity; a larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jsribadan.ngedu.krd These parameters are instrumental in predicting how a molecule might interact with other chemical species. jsribadan.ng

Below is a table of representative quantum chemical parameters often calculated for organic molecules.

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE | Characterizes chemical reactivity and stability. jsribadan.ng |

| Ionization Potential | I | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness | η | Measures resistance to change in electron distribution (η ≈ (I-A)/2). jsribadan.ng |

| Global Softness | σ | The reciprocal of global hardness (σ = 1/η), indicating polarizability. jsribadan.ng |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto a constant electron density surface, visually representing the regions of a molecule that are electron-rich or electron-poor. researchgate.netuni-muenchen.de

Different colors are used to denote different potential values, typically with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For 4-Piperidin-4-ylphenol, a MEPS analysis would likely show a negative potential (red) around the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, as these are electronegative atoms with lone pairs of electrons. researchgate.netresearchgate.net These sites would be the most probable locations for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group and protons on the piperidine ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, docking simulations and conformational analysis are particularly important for understanding how a molecule like this compound might interact with biological targets and what its preferred three-dimensional structure is.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.comijpbs.com This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding the binding mechanisms of potential drugs at the active sites of protein targets. mdpi.comresearchgate.net

In a typical docking study involving a compound like this compound, the crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com The ligand's structure is optimized, and then a docking algorithm places it into the protein's binding site in various orientations and conformations. mdpi.com These poses are then "scored" based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. ijpbs.com For this compound, key interactions would likely involve the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor and the piperidine nitrogen acting as a hydrogen bond acceptor. researchgate.net The phenyl ring could also participate in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is critical for understanding a molecule's physical properties and biological activity, as these often depend on its three-dimensional shape. For this compound, the conformational flexibility of the piperidine ring is of primary interest.

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netnih.gov In this conformation, substituents can be in either an axial or an equatorial position. For monosubstituted cyclohexanes and piperidines, the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. lumenlearning.com In 4-substituted piperidines like this compound, the bulky phenol (B47542) group attached to the C4 position of the piperidine ring would strongly prefer an equatorial orientation. researchgate.net

An energy profile can be calculated by systematically rotating specific bonds and calculating the total energy of each resulting conformer. researchgate.net This profile maps the energy landscape of the molecule, identifying the lowest-energy (most stable) conformations and the energy barriers between them. wavefun.com Such studies confirm that the chair conformation with the 4-phenol substituent in the equatorial position is the global minimum energy structure for this type of molecule.

Elucidation of Positional Selectivity

The biological activity of a molecule is often highly sensitive to the specific placement of its functional groups. Computational studies on compounds structurally related to this compound have been crucial in elucidating this positional selectivity. For instance, research on mono-substituted 4-phenylpiperidines and -piperazines, which share a common scaffold with this compound, has shown that the position of a substituent on the aromatic ring is critical in determining the compound's effect on the dopaminergic system. nih.gov

Theoretical investigations into a series of these compounds revealed that the affinity for different biological targets, such as the dopamine (B1211576) D2 receptor versus the monoamine oxidase A (MAO A) enzyme, is dictated by the substitution pattern. gu.se A notable example is seen with methoxy-substituted phenylpiperidines, where the affinity for MAO A follows a distinct positional trend: para-substituted analogs exhibit the highest affinity, followed by ortho-, and then meta-substituted analogs. gu.se This selectivity can be attributed to specific interactions, such as π-π stacking between the compound's aromatic ring and key amino acid residues like Phe208 in the active site of MAO A. gu.se A different orientation or electronic character of the ring system, as influenced by the substituent's position, can either enhance or disrupt these crucial interactions. gu.se

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used to predict and rationalize the selectivity of related 1,4-disubstituted aromatic piperazines for the 5-HT2A receptor over the D2 receptor. nih.gov These models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic properties will either increase or decrease selectivity, providing a clear visual guide for designing more selective compounds. nih.govplos.org

Structure-Based Computational Approaches in Drug Discovery

Structure-based computational methods are foundational to modern drug discovery, enabling the rational design and optimization of lead compounds. By correlating a molecule's three-dimensional structure with its biological activity, these approaches can predict the therapeutic potential of novel chemical entities before they are even synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models relate predictor variables, which consist of physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity of the chemicals. wikipedia.org

In the context of this compound and its analogs, QSAR studies have been instrumental in understanding the structural requirements for specific pharmacological effects. gu.se For a series of 4-phenylpiperidines and -piperazines, QSAR models were developed using partial least square (PLS) regression to correlate physicochemical descriptors with in vivo effects, such as the brain levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. nih.gov The models successfully established a comprehensive understanding of the biological response by linking structural properties to affinities for the dopamine D2 receptor and the MAO A enzyme. nih.gov

The descriptors used in these models quantify various molecular properties:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or dipole moment, which influence electrostatic interactions. nih.gov

Steric or Geometric Descriptors: Such as molecular volume or principal moments of inertia (PMI), which describe the size and shape of the molecule. nih.gov

Topological Descriptors: Which describe atomic connectivity and branching.

The statistical significance of these QSAR models indicates their ability to explain the observed variance in biological activity and to predict the activity of new compounds. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Phenylpiperidine Analogs

| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |

| Electronic | Dipole Moment | Polarity and charge distribution | Strength of polar interactions with receptor sites |

| Steric | Molecular Volume (Vol) | Size and bulk of the molecule | Fit within the receptor's binding pocket |

| Topological | Jurs-PNSA-3 | Partial negative surface area | Contribution to binding affinity through polar interactions |

| Quantum Chemical | HOMO Energy | Electron-donating ability | Reactivity and formation of charge-transfer complexes |

A primary goal of computational chemistry in drug discovery is the prediction of a compound's pharmacological profile from its structure alone. way2drug.com Once a QSAR model is developed and validated, it can be used to forecast the activity of novel, yet-to-be-synthesized compounds, significantly accelerating the discovery process. researchgate.netwikipedia.org

For the class of compounds including 4-phenylpiperidines, QSAR models with high predictive power (Q² > 0.53) were successfully developed. gu.se These models could effectively predict the in vivo response based on structural modifications, providing a clear understanding of how changes to the molecule affect its interactions with biological targets like the D2 receptor and MAO A. nih.govgu.se This predictive capability allows researchers to prioritize the synthesis of candidates with the most promising pharmacological profiles.

Beyond QSAR, other computational tools are employed to predict a broader spectrum of pharmacological effects.

Prediction of Activity Spectra for Substances (PASS): This software predicts the complete biological activity profile of a compound based on its structural formula. way2drug.com It calculates the probability of a molecule being active or inactive for a wide range of biological activities, helping researchers to identify potential therapeutic applications or off-target effects. way2drug.com

Metabolism Prediction: Computational methods are also used to predict how a drug will be metabolized in the body. nih.gov Tools can identify the most likely sites of metabolism (SoMs) on a molecule, which are the atom positions where biotransformation is initiated. nih.gov This is crucial for optimizing metabolic stability and avoiding the formation of toxic metabolites.

Table 2: Illustrative Output of a Predictive Pharmacological Model for a Hypothetical this compound Analog

| Predicted Pharmacological Activity | Probability of Being Active (Pa) | Probability of Being Inactive (Pi) | Interpretation |

| Dopamine D2 Receptor Antagonist | 0.850 | 0.025 | High probability of D2 antagonist activity |

| 5-HT2A Receptor Antagonist | 0.715 | 0.090 | Likely to have 5-HT2A antagonist activity |

| MAO A Inhibitor | 0.650 | 0.150 | Moderate probability of MAO A inhibition |

| hERG Channel Blocker | 0.210 | 0.450 | Low probability of cardiotoxic side effects |

Investigation of Biological Activities

Antimicrobial (Antibacterial and Antifungal) Potential of Piperidine-Phenol Hybrids

The unique structural combination of a piperidine ring and a phenol group has prompted research into the antimicrobial properties of this compound and its derivatives. These hybrid molecules have shown promise against a variety of microbial pathogens.

Antibacterial Activity:

Piperidine derivatives have demonstrated notable antibacterial effects. biointerfaceresearch.com For instance, certain synthetic piperidine derivatives have been screened for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In some cases, these compounds have exhibited significant antimicrobial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org One study highlighted that (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate showed better activity against Staphylococcus aureus than its ethyl analog, suggesting that small structural modifications can significantly impact antibacterial potency. biointerfaceresearch.comresearchgate.net The mechanism of action is thought to involve the interaction of the piperidine moiety with bacterial cell components. japsonline.com Research on piperazine (B1678402) hybridized coumarin (B35378) indolylcyanoenones, synthesized using piperidine as a catalyst, has also revealed broad-spectrum antibacterial potential. mdpi.com

Antifungal Activity:

The antifungal potential of piperidine-phenol hybrids is also an active area of investigation. Piperine (B192125), a naturally occurring alkaloid with a piperidine ring, exhibits potent activity against Candida albicans. mdpi.com Synthetic piperidine derivatives have also been evaluated for their antifungal properties. For example, some piperidin-4-one derivatives have shown significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org Similarly, certain vanillin-derived piperidin-4-one oxime esters have demonstrated potent antifungal activity, in some cases exceeding that of the standard drug fluconazole. nih.gov The introduction of different substituents on the piperidine ring can modulate the antifungal efficacy. mdpi.com Furthermore, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have shown prominent antifungal activity against various plant-pathogenic fungi, such as corn rust and soybean rust. sioc-journal.cn Research has also explored piperidine-based 1,2,3-triazolylacetamide derivatives which induce apoptotic cell death in Candida auris. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidine-Phenol Analogs

| Compound/Analog | Target Microbe | Activity/Finding | Reference |

|---|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus (Gram-positive) | Good activity compared to chloramphenicol. | biointerfaceresearch.comresearchgate.net |

| Piperidin-4-one derivatives | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antifungal activity compared to terbinafine. | biomedpharmajournal.org |

| Vanillin derived piperidin-4-one oxime esters (5b, 5d) | Bacteria and Fungi | Potent antibacterial and antifungal activity. | nih.gov |

| Piperine | Candida albicans | Potent activity. | mdpi.com |

| 1,2,4-Oxadiazole derivatives with piperidine (6e, 6o) | Puccinia sorghi (corn rust) | Inhibition rates of 92% and 90% respectively. | sioc-journal.cn |

| Piperidine based 1,2,3-triazolylacetamide derivatives (pta1, pta2, pta3) | Candida auris | Strong anti-Candida activity with low MIC values. | nih.gov |

| 3,5-Bis-(2',4'-dichlorobenzilyden)-N-methyl-4-piperidone (1c) | Gram-positive and Gram-negative bacteria | Significant and broad-spectrum antibacterial activity. | japsonline.com |

Antiviral Activity Studies

The structural framework of this compound has been explored for its potential in developing antiviral agents. Research indicates that piperidine derivatives can exhibit activity against various viruses. For instance, piperidin-4-ones are among the heterocyclic compounds that have been investigated for antiviral properties. biomedpharmajournal.org While specific studies focusing solely on this compound's antiviral effects are limited, the broader class of piperidine derivatives has shown promise in this area. pjps.pk

Anticancer and Cytotoxic Evaluations

The piperidine-phenol scaffold is a recurring motif in the design of novel anticancer agents. Numerous studies have demonstrated the cytotoxic potential of this compound analogs against various cancer cell lines.

Research has shown that derivatives of 4-(Piperidin-4-ylmethyl)phenol can inhibit cancer cell proliferation in vitro. For example, a related compound demonstrated a strong inhibitory activity against MLL-r leukemia cells with an IC50 value of 2.5 µM. The anticancer effects are often attributed to the piperidine framework, and modifications to this structure can lead to compounds with potent antiproliferative activity. nih.gov For instance, certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown the ability to induce apoptosis in human leukemia cells. nih.gov

Furthermore, piperidine-linked pyrimidine (B1678525) derivatives have been designed and synthesized, with some compounds exhibiting significant antiproliferative activity against tumor cell lines while being non-toxic to normal cells. researchgate.net Molecular docking studies suggest that these compounds can bind to multiple targets, including the human estrogen receptor and tubulin. researchgate.net Synthetic curcuminoids, such as EF24, which contain a piperidin-4-one core, have also shown considerable antiproliferative activities. mdpi.com

Table 2: Anticancer and Cytotoxic Activity of Selected Piperidine-Phenol Analogs

| Compound/Analog | Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| 4-(Piperidin-4-ylmethyl)phenol derivative | MLL-r leukemia cells | IC50 value of 2.5 µM, indicating strong inhibitory activity. | |

| (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivative (3a) | Human leukemia cells (K562 and Reh) | Potent inducer of apoptosis. | nih.gov |

| Piperidin-4-amine linked pyrimidine derivative (PM-16) | HepG2 human liver cancer cells | Most potent with an IC50 of 1.92 µM. | researchgate.net |

| EF24 analog (3-fluoro-4-methoxybenzylidene derivative 2c) | MiaPaCa-2 and Panc-1 pancreatic carcinoma cells | High activity, more active than irinotecan. | mdpi.com |

| Synthesized piperidine molecule | A549 lung cancer cells | IC50 of 32.43 µM. | nwmedj.org |

| Piperine | AGP01 gastric cancer cells | Cytotoxic with an IC50 value of 12.06 µg/mL (for sample P2). | mdpi.com |

Neurological Disorder Targets and Dopaminergic System Interactions

The 4-piperidinylphenol scaffold is a key structural element in compounds targeting the central nervous system, including those with potential applications in neurological disorders. The ability of these compounds to interact with various receptors in the brain, particularly the dopaminergic system, has been a subject of interest.

Derivatives of 4-(3-indolyl-alkyl)piperidine have been studied for their effects on the uptake and release of neurotransmitters like noradrenaline and dopamine. capes.gov.br Research into piperidine derivatives has also explored their potential for treating neurological disorders by interacting with receptors in the brain and nervous system. ontosight.ai For instance, some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives have shown moderate activity in behavioral studies related to the dopaminergic system. researchgate.net Furthermore, piperine, a natural piperidine alkaloid, has been identified as a monoamine oxidase (MAO) inhibitor, which can improve the signaling of neurotransmitters like dopamine and serotonin. acs.org

Anti-inflammatory and Analgesic Properties

The piperidine-phenol structure is found in compounds with significant anti-inflammatory and analgesic properties. This has led to research into this compound and its analogs for their potential in pain management and inflammation control.

Anti-inflammatory Properties:

Several studies have highlighted the anti-inflammatory potential of piperidine derivatives. For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated a significant dose-dependent decrease in carrageenan-induced paw edema in rats, a model for acute inflammation. nih.gov This compound also showed antiproliferative effects in a chronic inflammation model. nih.gov Diarylidene-N-methyl-4-piperidone curcumin (B1669340) analogues have also been investigated as anti-inflammatory agents, showing they can reduce inflammatory markers in activated macrophages. chemrxiv.orgchemrxiv.org

Analgesic Properties:

The 4-(m-hydroxyphenyl)piperidine structure is a key fragment of morphine and has been the basis for synthesizing numerous analogs with analgesic activity. nih.gov These compounds have been evaluated for their pain-relieving effects in various animal models. nih.gov The analgesic activity is often mediated through interaction with opioid receptors. nih.gov Studies on alkyl piperidine derivatives have also shown varying degrees of analgesic activity. pjps.pk The structural modifications on the piperidine ring, such as the nature of the N-substituent, play a crucial role in determining the analgesic potency. nih.govnih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Piperidine-Phenol Analogs

| Compound/Analog | Activity | Model/Assay | Finding | Reference |

|---|---|---|---|---|

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Anti-inflammatory | Carrageenan-induced paw edema | 90.32% decrease at 200mg/kg dose. | nih.gov |

| Diarylidene-N-methyl-4-piperidone curcumin analogues | Anti-inflammatory | RAW 264.7 macrophages | Reduced levels of inflammatory markers. | chemrxiv.orgchemrxiv.org |

| 4-(m-OH phenyl) piperidines | Analgesic | Mouse tail-flick test | Varying agonist potency from weak to morphine-like. | nih.gov |

| Alkyl piperidine derivatives | Analgesic | Tail immersion method | Varying degrees of analgesic activity. | pjps.pk |

Estrogen Receptor Modulation

Derivatives of this compound have been investigated as modulators of the estrogen receptor (ER), which are important targets in the treatment of hormone-dependent cancers and other conditions.

Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been synthesized and evaluated as novel tunable estrogen receptor (ER) modulators. nih.gov Studies have shown that introducing hydrophobic substituents on the nitrogen atom of the piperidine ring can enhance the binding affinity to the estrogen receptor alpha (ERα). nih.gov For example, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative 3b exhibited high ERα binding affinity and high proliferation-inducing activity in MCF-7 breast cancer cells. nih.gov These findings suggest that the piperidine-phenol scaffold can be a valuable template for designing selective estrogen receptor modulators (SERMs).

Monoamine Oxidase (MAO) Inhibition

The piperidine scaffold is a key structural feature in the development of monoamine oxidase (MAO) inhibitors. nih.gov Research into para-substituted 4-phenylpiperidines and 4-phenylpiperazines has shed light on their affinity for MAO-A and MAO-B. nih.gov

A study involving a series of these compounds revealed that the nature of the para-substituent significantly influences their inhibitory activity. nih.gov Specifically, substituents with a low dipole moment were found to enhance affinity for MAO-A, while those with a high dipole moment resulted in weak or no affinity. nih.gov Conversely, the polarity and size of the para-substituent were critical for MAO-B affinity, with larger, hydrophobic groups leading to higher affinity. nih.gov

For instance, piperine, a naturally occurring piperidine derivative, has demonstrated dose-dependent inhibitory effects on both MAO-A and MAO-B, with IC50 values of 49.3 µM and 91.3 µM, respectively. nih.gov Kinetic studies have shown that piperine inhibits MAO-A in a mixed-type manner and MAO-B competitively. nih.gov Further investigation into piperine's inhibitory effects revealed IC50 values of 20.9 µM for MAO-A and 7.0 µM for MAO-B, with corresponding Ki values of 19.0 ± 0.9 µM and 3.19 ± 0.5 µM, indicating competitive inhibition for both enzymes. nih.gov

In another study, novel oxadiazole-piperazine derivatives were synthesized and evaluated for their MAO inhibitory potential. dergipark.org.tr Among the synthesized compounds, one derivative, compound 4e , which possesses a nitro group at the 4-position of the phenyl ring, exhibited significant MAO-A inhibitory activity with an IC50 value of 0.116 ± 0.004 µM. dergipark.org.tr This was found to be approximately 52 times more effective than the reference drug, moclobemide. dergipark.org.tr None of the compounds in this series showed significant inhibition of MAO-B. dergipark.org.tr

The following table summarizes the MAO inhibitory activity of selected piperidine analogs:

| Compound | Target | IC50 (µM) | Inhibition Type |

| Piperine | MAO-A | 49.3 | Mixed |

| Piperine | MAO-B | 91.3 | Competitive |

| Piperine | MAO-A | 20.9 | Competitive |

| Piperine | MAO-B | 7.0 | Competitive |

| Compound 4e | MAO-A | 0.116 ± 0.004 | - |

Elucidation of Mechanism of Action

The biological activities of this compound and its analogs are attributed to their interactions with various molecular targets, including enzymes and receptors. The piperidine ring, often linked to a phenolic group, is a common feature in compounds designed to interact with biological targets.

Derivatives of this compound have been investigated for their affinity towards several receptors. For example, a series of 4-(m-OH phenyl)-piperidine analogs have been shown to bind selectively and with moderate to high affinity to opioid mu-receptors. nih.gov Similarly, symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been developed as modulators of the estrogen receptor (ER), with some showing high binding affinity for ERα. nih.gov

In the context of enzymes, compounds with structures similar to this compound have demonstrated inhibitory activity against enzymes like tyrosinase. Furthermore, the piperidine moiety is a key component in some inhibitors of the NLRP3 inflammasome. mdpi.com

The following table provides examples of molecular targets for analogs of this compound:

| Compound Class | Molecular Target |

| 4-(m-OH phenyl)-piperidine analogs | Opioid mu-receptors |

| 4,4'-(Piperidin-4-ylidenemethylene)bisphenol derivatives | Estrogen Receptor α (ERα) |

| Piperidine-containing compounds | Tyrosinase, NLRP3 Inflammasome |

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell growth, proliferation, and survival, is a key target for modulation by various compounds, including those with a piperidine structure. nih.govijbs.com This pathway is frequently dysregulated in diseases like cancer. ijbs.com

The activation of the PI3K/Akt pathway is a multi-step process initiated by growth factors or other stimuli, leading to the conversion of PIP2 to PIP3. nih.govgoogle.com Akt, also known as protein kinase B (PKB), is then recruited and activated, subsequently phosphorylating a range of downstream targets that regulate cellular processes. nih.gov

Research has shown that certain compounds can influence this pathway. For instance, the cyanine (B1664457) dye NK-4 has been found to exert neuroprotective effects by activating the PI3K-Akt signaling pathway, independently of TrkA receptors. plos.org This activation was confirmed by the observation that the PI3K inhibitor LY294002 blocked the protective effects of NK-4. plos.org Furthermore, NK-4 was shown to induce the phosphorylation of Akt. plos.org

In the context of cancer, evodiamine (B1670323) has been shown to induce apoptosis in gastric cancer cells by affecting the FAK/AKT/mTOR signaling pathway. nih.gov It has been observed that the PI3K/Akt pathway can be activated by reactive oxygen species (ROS) and can also promote ROS-producing mechanisms. ijbs.com

Nucleic acid inhibitors are compounds that interfere with the production of DNA and RNA. wikipedia.org These can be broadly classified into DNA inhibitors and RNA inhibitors. wikipedia.org The process of gene expression, which involves the transcription of DNA into RNA and the subsequent translation of RNA into protein, is a fundamental cellular process that can be targeted by therapeutic agents. nih.gov

Certain cytotoxic agents, including analogs of this compound, have been shown to interfere with the biosynthesis of nucleic acids and proteins. A study on 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogs revealed that selected compounds from these series interfered with the synthesis of DNA, RNA, and protein in murine L1210 leukemia cells. nih.gov

The mechanisms of nucleic acid inhibition can vary. DNA inhibitors may act by targeting enzymes like DNA gyrase, as seen with quinolones, or by generating metabolites that lead to DNA strand breakage. wikipedia.org RNA inhibitors, such as rifampin, target DNA-dependent RNA polymerase. wikipedia.org Antifolates represent another class of compounds that inhibit both DNA and RNA synthesis, and indirectly protein synthesis. wikipedia.org

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Several studies have demonstrated that analogs of this compound can induce apoptosis in cancer cells.

For example, a series of 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogs were shown to cause apoptosis in the human Jurkat leukemic cell line. nih.gov Another natural compound, evodiamine, has been reported to induce apoptosis in various cancer cell lines. nih.gov In gastric cancer cells, evodiamine was found to induce apoptosis in a dose- and time-dependent manner by activating both intrinsic and extrinsic caspase cascades, including caspase-3, -7, -8, and -9, and leading to the cleavage of PARP. nih.gov

The mechanisms underlying apoptosis induction can be complex, often involving multiple signaling pathways. Saturated fatty acids, for instance, can induce apoptosis in pancreatic β-cells through endoplasmic reticulum (ER) stress, which in turn activates the mitochondrial pathway of apoptosis. nih.gov This process can be influenced by the regulation of pro- and anti-apoptotic Bcl-2 family members. nih.gov

The following table summarizes the apoptotic effects of selected compounds:

| Compound Class/Agent | Cell Line | Key Apoptotic Events |

| 3,5-bis(arylidene)-4-piperidones & N-acryloyl analogs | Human Jurkat leukemia | Induction of apoptosis |

| Evodiamine | Gastric cancer cells (AGS, MKN45) | Activation of caspases-3, -7, -8, -9; PARP cleavage |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Several SAR studies have been conducted on analogs of this compound, providing insights into the structural features that govern their activity.

In a study of 4-(m-OH phenyl)-piperidine analogs, the substituents at the R4 position (methyl or t-butyl) and the nitrogen atom (methyl, allyl, or phenethyl) were found to influence their affinity for opioid mu-receptors and their agonist/antagonist activity. nih.gov The preferred phenyl axial conformation was associated with meperidine-like agonism, while for some methyl-substituted compounds, a phenyl equatorial conformation led to antagonism. nih.gov

For a series of 3,5-bis(arylidene)-4-piperidones, SAR analysis revealed that the cytotoxicity was positively correlated with the size of the aryl substituents. nih.gov In contrast, for the related N-acryloyl analogs, a negative sigma relationship was observed. nih.gov The presence of the N-acryloyl group also affected the relative positions of the two aryl rings, which may contribute to the difference in cytotoxicity between the two series. nih.gov

In the context of antitrypanosomal agents, SAR studies on 4-azaindole-2-piperidine derivatives showed that introducing unsaturation into the piperidine ring increased potency tenfold. dndi.org The nature of the aromatic amide substituent was also found to be important, with a preference for electron-rich aromatics. dndi.org

The table below highlights key SAR findings for different classes of this compound analogs:

| Compound Class | Key SAR Finding |

| 4-(m-OH phenyl)-piperidines | Substituents on the piperidine ring and nitrogen determine opioid receptor affinity and functional activity. nih.gov |

| 3,5-bis(arylidene)-4-piperidones | Cytotoxicity correlates with the size of the aryl substituents. nih.gov |

| N-Acryloyl-3,5-bis(arylidene)-4-piperidones | A negative sigma relationship exists for cytotoxicity. nih.gov |

| 4-Azaindole-2-piperidine derivatives | Unsaturation in the piperidine ring and electron-rich aromatic amides enhance activity. dndi.org |

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the piperidine and phenol rings. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects and guiding the design of more potent and selective compounds. acs.org

Modifications to the piperidine ring have been shown to significantly alter the pharmacological profile of these analogs. For instance, the introduction of methyl groups at the 3 and 4-positions of the piperidine ring can confer opioid receptor antagonist properties. The N-substituent on the piperidine ring also plays a critical role in determining antagonist potency and receptor selectivity. acs.orgnih.gov Replacing a methyl group with a larger substituent like a phenylpropyl group has been found to dramatically increase antagonist potency at μ (mu) and κ (kappa) opioid receptors. acs.orgnih.gov

Furthermore, the substitution pattern on the aryl ring is a key determinant of biological efficacy. For example, in a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, compounds with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety demonstrated the most potent antiproliferative activity against human leukemia cells. nih.gov This highlights the importance of electronic and steric factors of the substituents in modulating the anticancer effects of these compounds. nih.gov

Research has also explored the impact of linking the piperidine moiety to other heterocyclic systems. For instance, a series of piperidin-4-amine linked pyrimidine derivatives were synthesized and evaluated for their anticancer activity. researchgate.net The results indicated that the nature of the substituent on the pyrimidine ring, particularly hydrophobic groups linked by an alkyl chain, played a crucial role in their potency against liver cancer cell lines. researchgate.net

The following table summarizes the impact of various substituent modifications on the biological activity of this compound analogs:

| Core Scaffold | Substituent Modification | Biological Target/Activity | Observed Effect | Reference |

| 4-(3-hydroxyphenyl)piperidine | N-methyl vs. N-phenylpropyl | Opioid Receptors | N-phenylpropyl substitution significantly increases antagonist potency at μ and κ receptors. | acs.orgnih.gov |

| 4-(3-hydroxyphenyl)piperidine | 3- and 4-methyl groups on piperidine ring | Opioid Receptors | Introduction of these methyl groups confers pure antagonist properties. | nih.gov |

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone | Nitro and fluoro substitution on phenyl ring | Anticancer (Leukemia cells) | Enhanced antiproliferative activity. | nih.gov |

| Piperidin-4-amine linked pyrimidine | Hydrophobic group on pyrimidine | Anticancer (Liver cancer cells) | Increased potency. | researchgate.net |

Stereochemical Influence on Receptor Binding and Activity

The three-dimensional arrangement of atoms, or stereochemistry, within this compound analogs is a critical factor that governs their interaction with biological receptors and, consequently, their pharmacological activity. The specific orientation of substituents on the piperidine ring can lead to significant differences in binding affinity and functional outcomes, such as agonist versus antagonist effects. nih.gov

A key aspect of the stereochemistry of these compounds is the conformation of the piperidine ring, which typically adopts a chair-like structure. The orientation of the aryl group at the 4-position, whether it is in an axial or equatorial position, has been shown to be a major determinant of opioid receptor activity. nih.gov Studies on 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines have revealed that potent agonists tend to favor a conformation where the 4-aryl group is in the axial position when the molecule is protonated. nih.gov Conversely, compounds that exhibit antagonist properties often have a preference for the 4-aryl group being in the equatorial position. nih.gov

The stereochemical relationship between substituents on the piperidine ring also plays a crucial role. For example, in 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the relative stereochemistry of the two methyl groups is critical. The (3R,4R) configuration has been associated with preferential binding to κ-opioid receptors, while the (3S,4S) isomer may show a preference for μ-opioid interactions. This demonstrates that even subtle changes in the spatial arrangement of atoms can lead to distinct receptor selectivity profiles.

Furthermore, the creation of structurally rigid analogs, where the conformation of the molecule is locked, has provided valuable insights into the active conformation required for receptor binding. By synthesizing bicyclic analogs of 4-(3-hydroxyphenyl)piperidine, researchers have been able to fix the orientation of the 3-hydroxyphenyl group in either an equatorial or axial position. nih.gov These studies have shown that analogs with the 3-hydroxyphenyl group locked in an equatorial orientation exhibit potent opioid receptor antagonist activity, further supporting the link between this conformation and antagonism. nih.gov

The following table highlights key findings on the influence of stereochemistry on the activity of this compound analogs:

| Compound Class | Stereochemical Feature | Receptor/Activity | Observation | Reference |

| 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines | 4-aryl group conformation (axial vs. equatorial) | Opioid Agonism/Antagonism | Potent agonists prefer axial 4-aryl conformation; antagonists prefer equatorial. | nih.gov |

| 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Configuration at C3 and C4 ((3R,4R) vs. (3S,4S)) | Opioid Receptor Selectivity | Different stereoisomers exhibit distinct preferences for κ and μ opioid receptors. | |

| Structurally rigid 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs | Locked equatorial orientation of 3-hydroxyphenyl group | Opioid Antagonism | Potent antagonist activity observed, confirming the importance of this conformation. | nih.gov |

Physicochemical Descriptors in SAR/QSAR Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in modern drug design, providing a mathematical framework to correlate the physicochemical properties of molecules with their biological activities. ajrconline.orglongdom.org For this compound and its analogs, QSAR models are employed to predict biological responses and to guide the synthesis of new compounds with improved efficacy. gu.setaylorandfrancis.com The fundamental principle is that variations in the structural and physicochemical properties of these compounds are responsible for the differences observed in their biological effects. researchgate.net

A range of physicochemical descriptors are utilized in these analyses, with the most common being those that quantify hydrophobicity, electronic effects, and steric properties. ajrconline.orgresearchgate.net These descriptors can be calculated or empirically determined and are used as variables in the QSAR equations. taylorandfrancis.com

Hydrophobic parameters , such as the partition coefficient (logP) or calculated logP (cLogP), describe the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors. ajrconline.orgsemanticscholar.org

Electronic parameters , like Hammett constants or calculated atomic charges, quantify the electron-donating or electron-withdrawing nature of substituents, which can affect ionization and the strength of electronic interactions with the target. researchgate.net

Steric parameters , such as molar refractivity or Verloop steric parameters, describe the size and shape of substituents, which are critical for ensuring a proper fit within the binding site of a receptor. taylorandfrancis.com

In the context of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives, QSAR models have been successfully developed to understand the structural requirements for dopamine D2 receptor binding and monoamine oxidase (MAO) inhibition. gu.se By using partial least squares (PLS) regression, researchers have been able to create predictive models that elucidate how different physicochemical properties contribute to the observed pharmacological responses. gu.se

The following table provides examples of physicochemical descriptors and their relevance in the QSAR analysis of this compound analogs:

| Descriptor Type | Specific Descriptor Example | Property Measured | Relevance in QSAR | Reference |

| Hydrophobic | Partition Coefficient (logP/cLogP) | Lipophilicity/Hydrophobicity | Predicts membrane permeability and binding to hydrophobic pockets. | ajrconline.orgsemanticscholar.org |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Influences ionization state and electronic interactions with the target. | researchgate.net |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Determines the fit of the molecule within the receptor's binding site. | taylorandfrancis.com |

| Topological | Connectivity Indices | Molecular branching and shape | Describes the overall topology of the molecule. | researchgate.net |

| Quantum Chemical | Dipole Moment, Atomic Charges | Electron distribution and reactivity | Provides detailed electronic properties for more sophisticated models. | researchgate.net |

Hydrophobicity and Binding Affinity Relationships

In many instances, a direct correlation is observed between the hydrophobicity of a ligand and its binding affinity for a particular protein target. semanticscholar.org For example, studies on the binding of various drugs to human serum albumin (HSA) have demonstrated a positive correlation between the calculated logP (a measure of hydrophobicity) and the strength of the binding. semanticscholar.org This suggests that more hydrophobic compounds tend to bind more tightly to the protein.

This principle is also applicable to the design of this compound analogs targeting specific receptors. For instance, in the development of ligands for the GABA(A) receptor, it has been observed that the orthosteric binding site can accommodate large, hydrophobic substituents. nih.gov This has led to the synthesis of analogs with low nanomolar binding affinities. nih.gov

However, the relationship between hydrophobicity and binding affinity is not always linear and can be complex. While increased hydrophobicity can enhance binding, it is the optimization of these interactions at the ligand-target interface that is crucial for improving efficacy. plos.org In some cases, a multi-targeted small molecule may bind with low affinity to its respective targets, but its binding affinity can be improved by introducing conformationally favored functional groups at the active site. plos.org

Molecular docking and 3D-QSAR studies on dual inhibitors of c-Src and c-Abl kinases have highlighted the importance of hydrophobic interactions in stabilizing the ligands at the binding interface. plos.org These studies have shown that a large number of hydrophobic atoms in the ligand structure are important for drug-target binding. plos.org The inhibitor binding pockets of these kinases are predominantly hydrophobic, underscoring the role of these interactions in molecular recognition and biological activity. plos.org

The following table summarizes the relationship between hydrophobicity and binding affinity for different biological targets:

| Biological Target | Compound Class | Observation | Reference |

| Human Serum Albumin (HSA) | Various Drugs | Positive correlation between hydrophobicity (cLogP) and binding strength. | semanticscholar.org |

| GABA(A) Receptor | 1-hydroxypyrazole analogues of 4-PIOL | The binding site accommodates large hydrophobic substituents, leading to high affinity ligands. | nih.gov |

| c-Src and c-Abl Kinases | 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines | Hydrophobic interactions are a major factor in stabilizing ligands at the binding interface. | plos.org |

Conclusion

Established Synthetic Routes for 4-Piperidin-4-ylphenol

The synthesis of the this compound core can be achieved through several reliable and well-documented chemical pathways. These methods form the foundation for producing the basic scaffold, which can then be used in further chemical modifications.

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing piperidine (B6355638) derivatives, including this compound and its analogues. This approach typically involves the reaction of a ketone with an amine in the presence of a reducing agent. For structures related to this compound, a common strategy is the reaction between a protected 4-piperidone (B1582916), such as N-Boc-4-piperidone, and an appropriate aniline (B41778) derivative. nih.govresearchgate.net The intermediate imine is then reduced to form the desired C-N bond.

A classic synthesis involves the reaction of 4-hydroxybenzaldehyde (B117250) with piperidine, utilizing a reducing agent like sodium triacetoxyborohydride (B8407120) in a solvent such as dichloromethane. This method is valued for its mild conditions and high selectivity. Another variation uses N-Boc-4-piperidone and aniline in the presence of a reducing agent to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), which is a precursor to many related compounds. un.org The choice of reducing agent is critical; sodium cyanoborohydride and sodium triacetoxyborohydride are frequently used due to their selectivity, which prevents the over-reduction of other functional groups. mdpi.com

Condensation Reaction Strategies

Condensation reactions, particularly the Mannich reaction, provide another robust route to piperidone-based structures. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine, such as ammonium (B1175870) acetate (B1210297). nih.gov For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a related structure, the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate is a common method. nih.govchemrevlett.com

While direct synthesis of this compound via a simple condensation is less common, the principles are applied to create the core piperidone ring, which can then be functionalized. For instance, the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) can yield a 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate, which serves as a versatile intermediate. chemrevlett.com Another strategy involves a Knoevenagel condensation, a modified Aldol condensation, which typically reacts an aldehyde or ketone with a compound containing an active hydrogen in the presence of a basic catalyst like piperidine. sigmaaldrich.comorganic-chemistry.org

Catalytic Synthesis Methods

Catalytic methods offer efficient and often more environmentally benign pathways to piperidine scaffolds. These can involve transition-metal catalysis or the use of organocatalysts. For example, piperidine itself can act as an effective catalyst for the condensation of chalcones with hydrazine (B178648) hydrate (B1144303) to synthesize pyrazole (B372694) derivatives, highlighting its role in facilitating cyclization reactions. irdindia.in

More complex catalytic systems are used to construct the piperidone ring itself. A nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones has been developed to produce chiral piperidinones with high regioselectivity. acs.org This method allows for the creation of the core piperidone structure, which can subsequently be modified to introduce the phenol (B47542) group. Ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with aniline derivatives is another effective route to piperidines. mdpi.com These advanced catalytic methods provide access to highly substituted and stereochemically complex piperidine frameworks.

| Synthetic Method | Key Reactants | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-Piperidone derivative, Aniline/Phenol derivative | NaBH(OAc)3, NaBH3CN | Mild conditions, high selectivity, good for sensitive functional groups. | nih.gov |

| Mannich Condensation | Ketone, Aldehyde, Ammonium Salt | Ammonium acetate | Forms the core piperidone ring in one pot. | nih.govchemrevlett.com |

| Catalytic Cycloaddition | Alkyne, Azetidinone | Ni(0)/PPh3 | Provides access to chiral piperidinones with high regioselectivity. | acs.org |

Advanced Synthetic Approaches for Piperidine-Phenol Hybrid Structures

The development of novel synthetic methods has enabled the creation of more complex piperidine-phenol hybrids, including the direct functionalization of the piperidine ring and the synthesis of intricate natural product-like scaffolds.

C-H and C-C Bond Functionalizations in Piperidine Frameworks

Direct functionalization of C-H bonds is a powerful strategy for modifying existing piperidine frameworks, avoiding lengthy synthetic sequences that require pre-functionalized starting materials. A novel two-stage process combines biocatalytic C-H oxidation, where enzymes selectively add a hydroxyl group to the piperidine, with nickel-catalyzed radical cross-coupling to form new C-C bonds. news-medical.net This modular approach simplifies the construction of complex piperidines. news-medical.net

Another advanced method involves a radical-mediated δ C-H cyanation of acyclic amines using a chiral copper catalyst. nih.gov This process intercepts an N-centered radical relay, leading to the formation of enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov Furthermore, photocatalysis has enabled the regiodivergent functionalization of saturated N-heterocycles like piperidine. chemrxiv.org Using a flavin-based catalyst, a Boc-stabilized iminium ion intermediate can be selectively guided towards either α-hydroxylation or β-elimination by choosing the appropriate base, providing access to a wide array of functionalized piperidines. chemrxiv.org

| Advanced Method | Description | Key Reagents/Catalysts | Significance | Reference |

|---|---|---|---|---|

| Biocatalytic C-H Oxidation & Cross-Coupling | Two-step process: enzymatic C-H oxidation followed by Ni-catalyzed C-C bond formation. | Enzymes, Nickel electrocatalysis | Streamlined, cost-effective synthesis of complex 3D piperidines. | news-medical.net |

| Enantioselective δ C-H Cyanation | Radical relay mechanism using a chiral copper catalyst to form chiral piperidines from acyclic amines. | Chiral Cu catalyst | Enables asymmetric synthesis of remotely functionalized amines and heterocycles. | nih.gov |

| Photocatalytic Regiodivergent Functionalization | A flavin-based photocatalyst generates an iminium ion intermediate for selective α or β functionalization. | Flavin-based photocatalyst | Provides access to either α- or β-functionalized piperidines from a common intermediate. | chemrxiv.org |

Strategies for Chromone (B188151) and Flavonoid Piperidine Alkaloids

The synthesis of hybrid molecules incorporating piperidine with chromone and flavonoid scaffolds represents a significant challenge in organic synthesis. A general method has been developed starting from simple tetrahydro-3-pyridinemethanols and phenol derivatives. nih.govacs.orgresearchgate.net The key steps involve a Mitsunobu reaction followed by an intramolecular C-H phenolization via an aromatic Claisen rearrangement. nih.govacs.orgresearchgate.net This sequence efficiently creates 4-(2-hydroxyphenyl)-3-methylenepiperidines, which are crucial precursors for constructing the chromone or flavonoid core. nih.govacs.orgresearchgate.net This approach has been successfully applied in the formal synthesis of complex natural products like flavopiridol (B1662207) and rohitukine. researchgate.netacs.org

Another strategy involves the amide coupling of chromone-2-carboxylic acid with a piperidine derivative, such as 4-amino-N-Boc piperidine. acgpubs.org After coupling, the Boc protecting group is removed, yielding a chromone-piperidine amide hybrid. acgpubs.org These methods demonstrate the modular assembly of complex bioactive scaffolds, combining the structural features of piperidines and chromones. nih.gov

Synthesis of N-Substituted Piperidone Intermediates

The synthesis of N-substituted 4-piperidone intermediates is a cornerstone in medicinal chemistry, as these scaffolds are integral to a vast number of pharmacologically active agents. acs.org A variety of synthetic methodologies have been developed to access these crucial building blocks.

One common approach is the Dieckmann cyclization of aminodiesters. rsc.org For instance, N-benzoyl-4-piperidone-3-carboxylates can be synthesized in a single stage from benzamide (B126) and an appropriate alkyl acrylate. rsc.orgrsc.org These keto-esters can then be converted directly to N-benzoyl-4-piperidone. rsc.org The use of t-butyl esters in the Dieckmann synthesis of N-phenyl-4-piperidone-3-carboxylates has been shown to improve the yield of the corresponding N-phenyl-4-piperidone. rsc.orgrsc.org

Another versatile method is the aza-Michael cyclization. One-pot oxidation-cyclization of substituted divinyl ketones with a primary amine, such as benzylamine, using manganese dioxide as a mediator, affords a range of N-substituted 4-piperidones. kcl.ac.ukkcl.ac.uk This method can be adapted for stereoselective synthesis by using a chiral amine like (S)-(-)-phenylethylamine, which yields separable diastereomeric 4-piperidone products. kcl.ac.uk

The reaction of primary amines with 1,5-dichloro-3-pentanone represents another route to N-substituted 4-piperidones. acs.orggoogle.com The required 1,5-dichloro-3-pentanone can be synthesized in a two-step process starting from the acylation of acrylic acid with thionyl chloride, followed by a Friedel-Crafts reaction with ethylene (B1197577) gas. google.com

A convenient two-step procedure for the synthesis of N-aryl-4-piperidones has also been reported. acs.org This method involves the reaction of commercially available N-benzyl-4-piperidone with methyl iodide to form N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org Subsequent reaction of this salt with various anilines in the presence of potassium carbonate yields the desired N-aryl-4-piperidones. acs.org This method is effective for anilines bearing both electron-donating and electron-withdrawing groups. acs.org

| Starting Materials | Reagents and Conditions | Product | Key Features | Reference(s) |

| Benzamide, Alkyl acrylate | Sodium alkoxide | N-Benzoyl-4-piperidone-3-carboxylate | Single-stage synthesis. | rsc.orgrsc.org |

| Substituted divinyl ketones, Primary amine | Manganese dioxide | N-Substituted 4-piperidones | One-pot oxidation-cyclization. | kcl.ac.ukkcl.ac.uk |

| Primary amine, 1,5-Dichloro-3-pentanone | Ring closing reaction | N-Substituted 4-piperidone | Utilizes a key dichloro intermediate. | acs.orggoogle.com |

| N-Benzyl-4-piperidone, Aniline | 1. Methyl iodide; 2. K₂CO₃, aq. ethanol, 100°C | N-Aryl-4-piperidone | Two-step procedure with good yields. | acs.org |

Mannich Condensation and Related Reactions for Piperidone Derivatives

The Mannich reaction is a powerful and widely utilized method for the synthesis of 4-piperidone derivatives, particularly 2,6-diaryl substituted scaffolds. nih.govresearchgate.net This one-pot condensation reaction typically involves an aldehyde, a ketone containing at least one alpha-hydrogen, and a source of ammonia, such as ammonium acetate. nih.govresearchgate.netbiomedpharmajournal.org

A common application of this reaction is the synthesis of 2,6-diaryl-3-methyl-4-piperidones. nih.govresearchgate.net In this case, ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate are condensed, usually in ethanol, to yield the desired piperidone. nih.govresearchgate.net These compounds can serve as precursors for further derivatization, such as the formation of oximes and thiosemicarbazones by reaction with hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, respectively. nih.gov The parent 3,3-dimethyl-2,6-diphenylpiperidin-4-one can be synthesized with a good yield (89%) via a Mannich condensation. who.int

The Mannich reaction is not limited to the synthesis of simple piperidones. Double Mannich condensations are employed to create more complex structures. For example, 4-oxo-piperidine-3,5-dicarboxylates can be synthesized through a double Mannich condensation of a primary amine, pyridine-2-carbaldehyde or a nitrobenzaldehyde, and dimethyl 1,3-acetonedicarboxylate. google.com

| Ketone | Aldehyde | Amine Source | Solvent | Product | Reference(s) |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol | 2,6-Diaryl-3-methyl-4-piperidones | nih.govresearchgate.net |

| Acetone | Substituted benzaldehyde | Ammonium acetate | Ethanol | 2,6-Diphenyl-piperidine-4-one derivatives | sphinxsai.com |

| 3,3-Dimethyl-2,6-diphenylpiperidin-4-one | - | Thiosemicarbazide | Acidic ethanol | Thiosemicarbazone derivative | who.int |

| Dimethyl 1,3-acetonedicarboxylate | Pyridine-2-carbaldehyde, Nitrobenzaldehyde | Primary amine | - | 4-Oxo-piperidine-3,5-dicarboxylates | google.com |

Synthesis of Bis-Phenolic Piperidine Derivatives

The synthesis of molecules containing two piperidine moieties, or bis-piperidines, often involves the condensation of a suitable piperidone derivative with a linking agent. For example, a series of N,N'-bis-(2,6-diphenyl-piperidin-ylidene)-hydrazine derivatives has been synthesized by reacting substituted 2,6-diphenyl-piperidine-4-one derivatives with hydrazine hydrate in refluxing ethanol. sphinxsai.com This reaction proceeds over 7-9 hours to yield the target bis-piperidine compounds. sphinxsai.com

Another strategy involves the introduction of piperidine units onto a central phenolic scaffold through a Mannich reaction. Phenolic bis-Mannich bases with the structure 1-[3,5-bis(aminomethyl)-4-hydroxyphenyl]-3-(4-halogenophenyl)-2-propen-1-ones have been synthesized. tandfonline.com In this procedure, a phenolic chalcone (B49325) is reacted with paraformaldehyde and a secondary amine like piperidine, morpholine, or N-methylpiperazine. tandfonline.com For instance, the reaction of 1-(4-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one with paraformaldehyde and piperidine yields 1-[3,5-bis(piperidin-1-yl)methyl-4-hydroxyphenyl]-3-(4-fluorophenyl)-2-propen-1-one. tandfonline.com

| Starting Material | Reagents | Reaction Conditions | Product | Reference(s) |

| 2,6-Diphenyl-piperidine-4-one derivatives | Hydrazine hydrate | Ethanol, reflux, 7-9 hr | N,N'-Bis-(2,6-diphenyl-piperidin-ylidene)-hydrazine derivatives | sphinxsai.com |

| 1-(4-Hydroxyphenyl)-3-(4-halogenophenyl)-2-propen-1-one | Paraformaldehyde, Piperidine | - | 1-[3,5-Bis(piperidin-1-yl)methyl-4-hydroxyphenyl]-3-(4-halogenophenyl)-2-propen-1-one | tandfonline.com |

Fluorination Strategies for Piperidine Scaffolds

The incorporation of fluorine into piperidine rings is of significant interest in medicinal chemistry, and several strategies have been developed to achieve this.

One approach is the aza-Prins fluorination cyclization. beilstein-journals.org This reaction utilizes boron trifluoride etherate (BF₃·OEt₂) not only as a Lewis acid to promote the cyclization between a homoallylic amine and an aldehyde but also as a fluoride (B91410) source to quench the resulting carbocation, thereby forming a C-F bond. beilstein-journals.org This method has been successfully applied to the synthesis of 4-fluoropiperidines, although often with moderate diastereoselectivity. beilstein-journals.org The reactions can be accelerated using microwave conditions. beilstein-journals.org Another reagent system, DMPU/HF, has also been shown to be an effective fluorinating agent in Prins-type cyclizations to generate fluorinated piperidines. researchgate.net

A different strategy involves the hydrogenation of readily available fluorinated pyridines. chemeurope.comacs.org A method developed by Glorius and colleagues utilizes a heterogeneous palladium catalyst for the cis-selective hydrogenation of fluoropyridines. acs.org This protocol is robust, tolerant of air and moisture, and allows for the chemoselective reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) and imidazole. chemeurope.comacs.org This approach provides access to a wide range of (multi)fluorinated piperidines. acs.orgmdpi.com The method can also be extended to the synthesis of enantioenriched fluorinated piperidines by using an oxazolidine-substituted pyridine (B92270) as a chiral auxiliary. acs.org

| Strategy | Starting Materials | Reagents/Catalyst | Product | Key Features | Reference(s) |

| Aza-Prins Fluorination | Homoallylic amine, Aldehyde | BF₃·OEt₂ | 4-Fluoropiperidine | BF₃·OEt₂ acts as both Lewis acid and fluoride source. | beilstein-journals.org |

| Heterogeneous Hydrogenation | Fluoropyridine | Palladium on carbon (Pd/C), H₂ | (Multi)fluorinated piperidine | cis-selective, robust, chemoselective. | chemeurope.comacs.org |

| Prins-type Cyclization | Unsaturated compounds | DMPU/HF, N-bromosuccinimide | Bromofluorinated compounds | DMPU/HF is an efficient fluorinating reagent. | researchgate.net |

Synthesis of Chalcone Derivatives with Piperazine (B1678402)/Piperidine Moieties

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the synthesis of various heterocyclic compounds and possess a wide range of biological activities. The incorporation of a piperidine or piperazine moiety into the chalcone scaffold is often achieved through piperidine-mediated condensation reactions.

The Claisen-Schmidt condensation is a classic method for chalcone synthesis. Piperidine, acting as a base, can effectively catalyze the condensation of an appropriate ketone with an aromatic aldehyde. nih.govscholarsresearchlibrary.comresearchgate.net For example, new thiazolyl chalcones have been prepared by the piperidine-mediated condensation of a thiazolyl ketone with various aromatic aldehydes. nih.gov Similarly, prenyloxy chalcones are synthesized by the condensation of a 4-prenyloxy-2-hydroxy acetophenone (B1666503) with aromatic or heteroaromatic aldehydes in the presence of piperidine. scholarsresearchlibrary.com This method is often preferred as the use of a weaker base like piperidine can lead to better yields compared to strong bases. scholarsresearchlibrary.com

The synthesis of chalcone derivatives containing thiourea (B124793) and piperidine moieties has also been reported, highlighting the modularity of these synthetic approaches. acs.org Furthermore, piperidine can be used to catalyze the Knoevenagel condensation of curcumin (B1669340) with appropriate aldehydes to afford curcuminoid analogs. nih.gov

| Ketone | Aldehyde | Catalyst | Solvent | Product | Reference(s) |

| Thiazolyl ketone | Aromatic aldehyde | Piperidine | - | Thiazolyl chalcones | nih.gov |

| 4'-Prenyloxy, 2-hydroxyacetophenone | Aromatic aldehyde | Piperidine | Ethanol | Prenyloxy chalcones | scholarsresearchlibrary.com |

| o-Hydroxyacetophenone | Heteroaryl-3-carboxaldehyde | Piperidine | Ethanol | N-Heterocyclic chalcones | researchgate.net |

| Curcumin | Appropriate aldehyde | Piperidine | DMF | Curcuminoid analogs | nih.gov |

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions of the Phenol Moiety

The phenol group within the this compound scaffold is susceptible to oxidation, leading to the formation of various derivatives. The specific product of the oxidation reaction is dependent on the oxidizing agent and the reaction conditions employed.

A common transformation is the oxidation of the phenol to form quinones. This reaction involves the removal of the phenolic hydrogen and subsequent oxidation of the aromatic ring. For instance, the phenol group of 3-((3S,4S)-3,4-dimethylpiperidin-4-yl)phenol can be oxidized to the corresponding quinone.

Another type of oxidation reaction involves the coupling of phenol units. Under certain conditions, particularly with a copper-tertiary amine complex as a catalyst, phenols can undergo oxidative coupling. google.com This reaction involves the hydrogen atom of the phenolic group and a hydrogen or halogen substituent at the ortho or para position, leading to the formation of high molecular weight polyphenylene ethers. google.com While this is a general reaction for phenols, it highlights a potential reactivity pathway for the this compound scaffold under specific catalytic conditions.

| Substrate | Reaction Type | Potential Product(s) | Reference(s) |

| 4-(Piperidin-4-ylmethyl)phenol | Oxidation | Quinones | |

| 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol | Oxidation | Quinones | |

| General Phenols | Oxidative Coupling | Polyphenylene ethers | google.com |

Reduction of the Piperidine Ring

The piperidine ring of this compound and its derivatives can undergo reduction, although this transformation is less common than functionalization of the nitrogen or the phenol ring. The stability of the saturated heterocyclic ring means that reduction typically requires forcing conditions or specific catalytic systems. The primary goal of such a reduction would be to modify the core scaffold, which is often already in its desired saturated state for many applications.

However, in synthetic routes that construct the piperidine ring from a precursor like a tetrahydropyridine (B1245486), the final step involves the reduction of the enamine or iminium salt intermediate. acs.orggoogle.com Common reducing agents for this purpose are selected for their ability to reduce the C=N double bond without affecting other functional groups that may be present in the molecule, such as the phenol or other substituents.

Care must be taken when reducing a 1,4,5,6-tetrahydropyridine intermediate, especially if other reducible groups like alkenyl substituents are present. google.com In such cases, selective reducing agents are employed.

Common Reducing Agents and Methods:

| Reducing Agent/Method | Substrate | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | 1,4,5,6-Tetrahydropyridine intermediate | Methanol (B129727) | A mild reducing agent often used to reduce iminium species to the corresponding amine. acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4,5,6-Tetrahydropyridine intermediate | Anhydrous ether or THF | A powerful reducing agent, used when milder reagents are ineffective. google.com |

| Catalytic Hydrogenation | Pyridine or tetrahydropyridine precursors | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Ni) | A common method for the complete saturation of the ring. The choice of catalyst and conditions can influence stereoselectivity. mdpi.comdtic.mil |

The reduction of a pre-formed piperidine ring in a 4-arylpiperidine scaffold is not a typical transformation, as the saturated ring is generally a desired feature for its conformational properties in biologically active molecules. rsc.org Instead, synthetic strategies often focus on building the substituted piperidine ring from acyclic or other heterocyclic precursors, with a final reduction step to furnish the saturated piperidine core. acs.orggoogle.com

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho positions (positions 2 and 6) relative to the hydroxyl group, as the para position is already substituted by the piperidine ring. ontosight.ai The specific outcomes of these reactions, including regioselectivity and yield, can be influenced by the reaction conditions, the nature of the electrophile, and the presence of the bulky piperidine substituent.

Nitration:

Nitration introduces a nitro (–NO₂) group onto the aromatic ring. The conditions for the nitration of phenols must be carefully controlled to prevent oxidation and the formation of undesired byproducts. For 4-arylphenols, direct nitration can sometimes lead to a mixture of regioisomers. nih.govbeilstein-journals.org

| Reagent | Conditions | Product | Reference |

| Dilute Nitric Acid (HNO₃) | Low temperature (e.g., 298 K) | Mixture of ortho-nitrophenols | ontosight.ai |

| Ammonium Nitrate (NH₄NO₃) / Potassium Hydrogen Sulfate (KHSO₄) | Acetonitrile (B52724), reflux | Regioselective ortho-nitration | dergipark.org.tr |

| Metal salt/oxide supported catalyst with HNO₃ | Organic solvent, 0-70°C | Green nitration method | google.com |

The introduction of a nitro group can be a strategic step, as the nitro group itself can be further reduced to an amino group, providing a handle for additional functionalization.

Halogenation:

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl, I) onto the phenol ring. Due to the activating nature of the hydroxyl group, these reactions can often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. ontosight.ai

| Reagent | Conditions | Product | Reference |

| Bromine (Br₂) in CHCl₃ | Low temperature | Ortho-bromophenol | ontosight.ai |

| Bromine water (aq. Br₂) | Room temperature | 2,6-Dibromophenol derivative | ontosight.ai |

| N-Halosuccinimide (NXS) / Cu-Mn spinel oxide | Catalytic | Ortho- or para-halogenated phenols (regioselective) | beilstein-journals.org |

| 4-Iodo-3-nitroanisole / Pd(II) catalyst | Catalytic | Site-selective ortho-iodination | researchgate.net |

| Copper(I) Iodide (CuI) | DMSO, 140°C | Ortho-iodination | nih.gov |